molecular formula C34H35NO10S B1678789 Raloxifene 6-Glucuronide CAS No. 174264-50-7

Raloxifene 6-Glucuronide

Numéro de catalogue B1678789
Numéro CAS: 174264-50-7
Poids moléculaire: 649.7 g/mol
Clé InChI: MZPMSLSINDGEPM-WKRHDJAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Raloxifene 6-Glucuronide is a primary metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .


Synthesis Analysis

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-Glucuronide . A bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up for the synthesis .


Molecular Structure Analysis

The molecular formula of Raloxifene 6-Glucuronide is C34H35NO10S . The compound has a molecular weight of 649.7 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid .


Chemical Reactions Analysis

Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM .


Physical And Chemical Properties Analysis

Raloxifene 6-Glucuronide has a molecular weight of 649.7 g/mol . The compound’s structure includes five defined stereocentres .

Applications De Recherche Scientifique

Pharmacokinetics and Age-Dependent Disposition of Raloxifene

  • Application Summary : This study aimed to determine the glucuronidation and pharmacokinetics profiles of raloxifene in rats at different ages .
  • Methods : Raloxifene glucuronidation was characterized using S9 fractions prepared from different intestinal segments and the liver of F344 rats at 4-, 11-, and 28-week . Pharmacokinetic studies were conducted to determine raloxifene oral bioavailability at different ages .
  • Results : The study found that raloxifene metabolism in the duodenum was significantly slower at a young age in rats, which increased the oral bioavailability of raloxifene . At 11-week, enterohepatic recycling efficiency was higher than that of 4-week .

Role of UGT1A8 Genotype on Raloxifene Metabolism

  • Application Summary : This research aimed to determine whether functional polymorphisms in active UGTs could play a role in altered raloxifene glucuronidation in vivo .
  • Methods : Using homogenates from HEK293 UGT-overexpressing cell lines, raloxifene was shown to be glucuronidated primarily by the hepatic UGTs 1A1 and 1A9 and the extra-hepatic UGTs 1A8 and 1A10 .
  • Results : The study suggested that raloxifene metabolism may be dependent on UGT1A8 genotype and that UGT1A8 genotype may play an important role in overall response to raloxifene .

Microbial Process for Preparation of Glucuronides of Raloxifene

  • Application Summary : This study discusses a microbial process for the preparation of glucuronides of Raloxifene .
  • Methods : The study does not provide specific details about the methods used in the microbial process .
  • Results : The study suggests that three glucuronidated compounds: raloxifene-6-glucuronide, raloxifene-27-glucuronide, and raloxifene-6,27-diglucuronide are known metabolites of raloxifene in humans .

LC-MS/MS Method for the Determination of Raloxifene and its Glucuronide

  • Application Summary : This research discusses a method for the determination of Raloxifene and its glucuronide .
  • Methods : The study does not provide specific details about the methods used in the determination process .
  • Results : The study does not provide specific results or outcomes .

Simultaneous Quantitation of Raloxifene and its Two Major Active Metabolites

  • Application Summary : This research discusses a method for the simultaneous determination of Raloxifene and its two active metabolites, Raloxifene 4-Glucuronide and Raloxifene 6-Glucuronide, in human plasma .
  • Methods : The study does not provide specific details about the methods used in the determination process .
  • Results : The study does not provide specific results or outcomes .

Raloxifene Metabolism and Breast Cancer Prevention

  • Application Summary : This study discusses the role of UGT1A8 genotype on Raloxifene metabolism in vivo and its implications for breast cancer prevention .
  • Methods : The study does not provide specific details about the methods used .
  • Results : The study suggests that raloxifene metabolism may be dependent on UGT1A8 genotype and that UGT1A8 genotype may play an important role in overall response to raloxifene .

Raloxifene and Osteoporosis

  • Application Summary : Raloxifene, also known as Evista®, has been approved for the prevention of osteoporosis . Raloxifene-6-glucuronide is a known metabolite of raloxifene in humans .
  • Methods : The study does not provide specific details about the methods used .
  • Results : The study does not provide specific results or outcomes .

Safety And Hazards

Raloxifene is associated with an increased risk of deep vein thrombosis and pulmonary embolism . It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPMSLSINDGEPM-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 6-Glucuronide

CAS RN

174264-50-7
Record name Raloxifene 6-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RALOXIFENE 6-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene 6-Glucuronide
Reactant of Route 2
Reactant of Route 2
Raloxifene 6-Glucuronide
Reactant of Route 3
Raloxifene 6-Glucuronide
Reactant of Route 4
Raloxifene 6-Glucuronide
Reactant of Route 5
Reactant of Route 5
Raloxifene 6-Glucuronide
Reactant of Route 6
Raloxifene 6-Glucuronide

Citations

For This Compound
69
Citations
T Du, R Sun, L Li, C Ebuzoeme, D Bui… - Journal of separation …, 2020 - Wiley Online Library
… and its major metabolites, raloxifene-6-glucuronide, raloxifene-4… 1.95–1000 nM for raloxifene-6-glucuronide, and raloxifene-4… , and 0.195 nM for raloxifene-6-glucuronide, …
BS Briggs, PJ Baker, MD Belvo, TD Black… - Journal of Industrial …, 1999 - academic.oup.com
… As an example, raloxifene-6-glucuronide (Table2, II) shows a NOE between H-1′ and H-5 and H-7 while raloxifene-27glucuronide (Table 2, III) shows a NOE between H-1′ and H-26/…
Number of citations: 0 academic.oup.com
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4′-glucuronide (ral-4′-Gluc). The goal of the present study was …
Number of citations: 0 aacrjournals.org
J Trontelj, M Bogataj, J Marc, A Mrhar - Journal of Chromatography B, 2007 - Elsevier
… This paper describes the development and validation of a method for the detection of raloxifene (Ral) and its two glucuronide metabolites, raloxifene-6-glucuronide (M1) and raloxifene-4…
Number of citations: 0 www.sciencedirect.com
T Du, R Sun, I Etim, Z Zheng, D Liang, M Hu… - Pharmaceutical …, 2021 - Springer
… The major metabolites of raloxifene are raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4′-glucuronide (Ral-4′-G) (Fig. 1) mediated by different isoforms of glucuronosyltransferase …
Number of citations: 0 link.springer.com
JH Chang, P Yoo, T Lee, W Klopf… - Molecular …, 2009 - ACS Publications
… Ezetimibe, ezetimibe-glucuronide (EZG), MPA, MPA glucuronide (MPAG), raloxifene 4′-glucuronide (R4G) and raloxifene 6-glucuronide (R6G) were purchased from Toronto Research …
Number of citations: 0 pubs.acs.org
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… development and validation of a method for the simultaneous estimation of raloxifene (RAL) and its two active metabolites, raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide …
Number of citations: 0 hal.science
D Sun, NR Jones, M Andrea, P Lazarus - Cancer Research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4’-glucuronide (ral-4’-Gluc). The goal of the present study was to …
Number of citations: 0 aacrjournals.org
YJ Chae, DH Kim, HJ Lee, KW Sung, OJ Kwon… - … -European Journal of …, 2015 - Springer
… The metabolites of raloxifene, raloxifene-4′-glucuronide and raloxifene-6′-glucuronide, had little or no effect on Kv4.3. Coexpression of KChIP2 subunits did not alter the drug …
Number of citations: 0 link.springer.com
JA Dodge, CW Lugar, S Cho, LL Short, M Sato… - The Journal of steroid …, 1997 - Elsevier
… by co-injection with cold standards 1, 2, and raloxifene showed the product co-eluted with 2, but not 1 or raloxifene, indicating that the major product was the raloxifene-6glucuronide. To …
Number of citations: 0 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.